molecular formula C18H26N2O B12449879 2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide

2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide

Cat. No.: B12449879
M. Wt: 286.4 g/mol
InChI Key: RARTUTLKKAKGNE-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring attached to an acetamide group, which is further substituted with an octan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation: The indole ring is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    Alkylation: The final step involves the alkylation of the acetamide group with an octan-2-yl halide (e.g., octan-2-yl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The octan-2-yl chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.

Comparison with Similar Compounds

2-(1H-indol-1-yl)-N-(octan-2-yl)acetamide can be compared with other indole derivatives, such as:

    2-(1H-indol-1-yl)-N-(hexan-2-yl)acetamide: Similar structure but with a shorter alkyl chain.

    2-(1H-indol-1-yl)-N-(decan-2-yl)acetamide: Similar structure but with a longer alkyl chain.

    2-(1H-indol-1-yl)-N-(butan-2-yl)acetamide: Similar structure but with a much shorter alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its biological activity, solubility, and overall pharmacokinetic properties.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

2-indol-1-yl-N-octan-2-ylacetamide

InChI

InChI=1S/C18H26N2O/c1-3-4-5-6-9-15(2)19-18(21)14-20-13-12-16-10-7-8-11-17(16)20/h7-8,10-13,15H,3-6,9,14H2,1-2H3,(H,19,21)

InChI Key

RARTUTLKKAKGNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)CN1C=CC2=CC=CC=C21

Origin of Product

United States

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